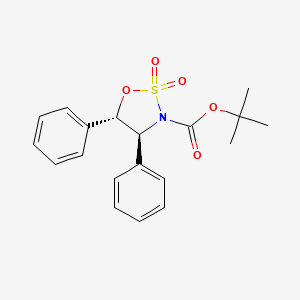
methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl ester group at the 5-position, an amino group at the 4-position, and a tert-butyl group at the 2-position of the imidazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or dihydroimidazoles.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including catalysts and polymers.
作用机制
The mechanism of action of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Methyl 4-amino-1H-imidazole-5-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
Methyl 2-(tert-butyl)-1H-imidazole-5-carboxylate: Lacks the amino group, which may influence its interactions with biological targets.
4-Amino-2-(tert-butyl)-1H-imidazole-5-carboxylic acid: The carboxylic acid group instead of the ester group may alter its solubility and reactivity.
Uniqueness: The presence of both the tert-butyl group and the amino group in Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate imparts unique steric and electronic properties, making it distinct from other similar compounds
属性
CAS 编号 |
785806-33-9 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)8-11-5(6(10)12-8)7(13)14-4/h10H2,1-4H3,(H,11,12) |
InChI 键 |
LMYNZPQKTKONRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC(=C(N1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


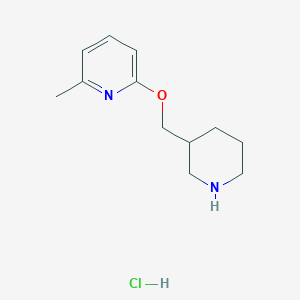
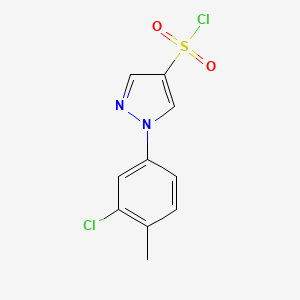
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
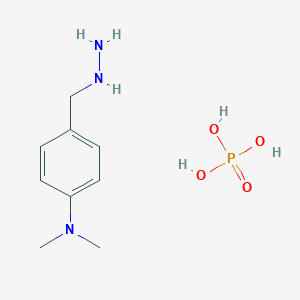
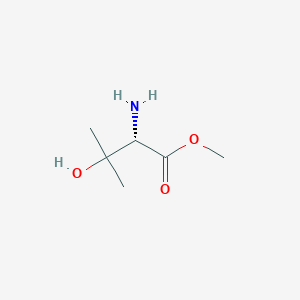

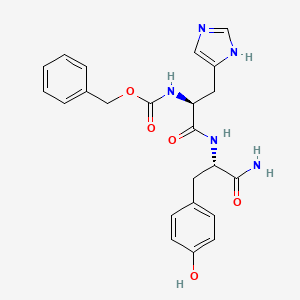
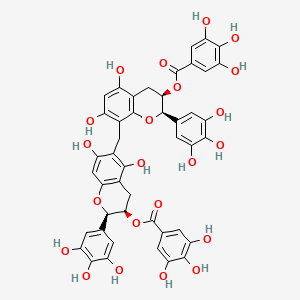
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
